Salicin is a prodrug, meaning it undergoes transformation in the body to produce an active compound. In the digestive system, salicin is broken down by enzymes into salicylic acid PubChem: , the active ingredient in aspirin. This discovery in the late 19th century laid the foundation for the development of aspirin, a widely used pain reliever and anti-inflammatory drug Wikipedia: .
Research has explored salicin's potential anti-inflammatory and analgesic (pain-relieving) properties. Studies suggest that salicin after conversion to salicylic acid may help manage pain and inflammation similar to aspirin National Institutes of Health. However, the effectiveness of salicin compared to aspirin and potential side effects require further investigation Mount Sinai: .
Current scientific research on salicin is focused on understanding its mechanism of action, potential benefits, and safety profile. Some areas of exploration include:
Salicin, also known as salicoside or delta-salicin, is classified as an aryl beta-D-glucoside. Its structure consists of salicyl alcohol with a beta-D-glucosyl residue replacing the phenolic hydrogen. The molecular formula of salicin is C₁₃H₁₈O₇, and it is recognized for its bitter taste and medicinal properties . Salicin serves as a prodrug that metabolizes into salicylic acid in the body, which is known for its anti-inflammatory and analgesic effects .
Salicin itself doesn't have a direct pain-relieving effect. Once ingested, it is converted to salicylic acid in the stomach and intestines []. Salicylic acid then inhibits the enzyme cyclooxygenase (COX), which plays a role in the production of inflammatory mediators like prostaglandins. By reducing prostaglandin levels, salicylic acid alleviates pain and inflammation [].
Salicin undergoes hydrolysis to yield beta-D-glucose and salicyl alcohol (saligenin). The latter can further oxidize to form salicylaldehyde and salicylate . The primary reaction can be summarized as follows:
Upon oxidation, salicyl alcohol can be converted into:
These reactions highlight salicin's role as a precursor to more biologically active compounds.
Salicin exhibits notable anti-inflammatory and analgesic properties. It acts similarly to salicylic acid, which is known for its effectiveness in treating pain and inflammation. Salicin is believed to be oxidized into salicylic acid within the human body, contributing to its therapeutic effects . Moreover, it has been studied for its potential role in antipyretic (fever-reducing) activities and as a non-narcotic analgesic .
Salicin is predominantly extracted from the bark of willow trees (Salix species). The extraction process typically involves using polar solvents like boiling water or ethanol to isolate the compound effectively .
While primarily sourced from nature, salicin can also be synthesized chemically. The synthetic routes often involve glycosylation reactions where salicyl alcohol is reacted with glucose derivatives under acidic or enzymatic conditions to form the beta-D-glucoside linkage .
Salicin has various applications in medicine and pharmacology:
Studies indicate that salicin may interact with various biological pathways similar to those affected by salicylic acid. Its conversion into salicylic acid allows it to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis, which plays a crucial role in inflammation and pain signaling . Understanding these interactions helps in optimizing therapeutic strategies involving salicin.
Several compounds share structural or functional similarities with salicin. Here are some notable examples:
Compound | Structure Type | Key Properties |
---|---|---|
Salicylic Acid | Phenolic acid | Anti-inflammatory, analgesic |
Aspirin (Acetylsalicylic Acid) | Acetylated derivative of salicylic acid | Non-steroidal anti-inflammatory drug |
Methyl Salicylate | Ester of salicylic acid | Topical analgesic |
Beta-D-Glucoside | Glycoside | Sugar derivative with various bioactivities |
Uniqueness of Salicin:
Salicin possesses the molecular formula C₁₃H₁₈O₇ with a molecular weight of 286.2778 grams per mole [1] [2] [3]. The compound is systematically named as (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol according to International Union of Pure and Applied Chemistry nomenclature [1]. Salicin is classified as an aryl beta-D-glucoside, specifically representing salicyl alcohol in which the phenolic hydrogen has been replaced by a beta-D-glucosyl residue [1].
The molecular structure comprises two distinct moieties connected via a glycosidic linkage: beta-D-glucose and 2-hydroxybenzyl alcohol (salicyl alcohol) [4]. The glucose moiety contributes all five chiral carbon centers present in the molecule [4]. The chemical architecture encompasses seven oxygen atoms functioning as hydrogen bond acceptors and five hydroxyl groups serving as hydrogen bond donors [4]. Additionally, the molecule contains nine rotational bonds that control its conformational structure [4].
The stereochemical configuration follows the beta-1,1′-D-glycosidic bond pattern, with the glucose and salicyl alcohol moieties connected through this specific linkage [4]. The compound exhibits five defined stereocenters with absolute stereochemistry, as confirmed by multiple analytical sources [5]. The stereochemical designation follows the (2R,3S,4S,5R,6S) configuration for the glucopyranose ring system [1] [6] [5].
Salicin crystallizes in the orthorhombic crystal system, appearing as white crystalline solids when isolated from aqueous solutions [7]. The crystalline material exhibits characteristic properties typical of glycoside compounds, with well-defined crystal faces and optical clarity [7]. The compound demonstrates light sensitivity and requires protection from direct illumination during storage and handling [8].
The density of crystalline salicin has been determined to be 1.434 grams per cubic centimeter under standard conditions [9] [8]. This relatively high density reflects the compact hydrogen-bonded crystal packing typical of polyhydroxy compounds. The crystalline structure is stabilized through extensive intermolecular hydrogen bonding networks involving the multiple hydroxyl groups present in both the glucose and phenolic moieties.
The melting point of salicin ranges from 199 to 202 degrees Celsius, indicating good thermal stability under moderate heating conditions [7] [10]. This relatively high melting point reflects the extensive hydrogen bonding present in the crystalline lattice, requiring substantial thermal energy to disrupt the intermolecular interactions.
Thermal analysis studies have investigated the stability of salicin under various temperature conditions [11]. The compound exhibits decomposition at elevated temperatures, with the glycosidic bond representing a particularly thermally labile site. Differential scanning calorimetry studies would provide detailed information about the thermal transitions, though specific enthalpy values for salicin's melting process have not been extensively documented in the literature.
Salicin demonstrates significant solubility variations across different solvent systems, reflecting its amphiphilic nature with both hydrophilic and hydrophobic regions. In aqueous systems, the compound exhibits temperature-dependent solubility with 36 grams per liter at 15 degrees Celsius, increasing substantially to 250 grams per liter at 60 degrees Celsius [10] [8]. This marked temperature dependence indicates positive enthalpy of dissolution.
The solubility in alcoholic systems shows moderate values, with one gram of salicin dissolving in approximately 90 milliliters of ethanol at room temperature [7]. In more specialized organic solvents used for analytical purposes, salicin exhibits solubilities of approximately 3 milligrams per milliliter in ethanol, 20 milligrams per milliliter in dimethyl sulfoxide, and 30 milligrams per milliliter in dimethyl formamide [12]. For biological applications, phosphate-buffered saline at physiological pH 7.2 dissolves approximately 10 milligrams per milliliter of salicin [12].
Comprehensive solubility studies have examined salicin behavior in twelve different pure solvents and various binary solvent mixtures [13]. These investigations revealed cosolvency phenomena in certain mixed solvent systems, particularly in water-alcohol combinations where solubility maxima occur at specific composition ranges.
Salicin exhibits significant optical activity due to its multiple chiral centers derived from the glucose moiety. The specific rotation [α]D25 ranges from -62 to -67 degrees when measured at a concentration of 3 grams per 100 milliliters in water [7]. Under different measurement conditions, specifically [α]D20 with a concentration of 0.6 grams per 100 milliliters in absolute alcohol, the optical rotation measures -45.6 degrees [7].
The substantial negative optical rotation values indicate strong levorotatory behavior, consistent with the D-configuration of the glucose portion and the overall molecular architecture [14]. The magnitude of optical rotation provides valuable information for compound identification and purity assessment. The temperature dependence of optical rotation measurements must be carefully controlled, as variations can significantly affect the observed values.
The chirality of salicin arises entirely from the beta-D-glucopyranose unit, which contributes five asymmetric carbon atoms to the overall molecular structure [4]. This high degree of chirality makes salicin an excellent substrate for studying stereospecific enzymatic reactions and chiral recognition phenomena.
Salicin demonstrates characteristic reactivity patterns consistent with phenolic glycosides, exhibiting stability under neutral and mildly basic conditions while showing susceptibility to acidic hydrolysis. The glycosidic bond represents the most chemically labile site in the molecule, undergoing cleavage under acidic conditions to yield beta-D-glucose and salicyl alcohol (saligenin) [9].
Hydrolytic stability studies have revealed that salicin reactivity reaches maximum levels in aqueous solutions under forcing conditions, specifically at 90 degrees Celsius and pH 1.0 [15]. The hydrolysis rate demonstrates greater dependence on solution acidity than temperature, with the reaction proceeding most rapidly at pH 2.0 and 90 degrees Celsius [15]. Under physiological conditions, salicin remains relatively stable, though enzymatic hydrolysis by beta-glucosidases can occur [7].
The phenolic hydroxyl group in the salicyl alcohol moiety can undergo typical phenolic reactions, including oxidation and electrophilic substitution reactions. However, the electron-withdrawing effect of the glucosyl substituent moderates the reactivity compared to free salicyl alcohol. The multiple hydroxyl groups in the glucose portion can participate in hydrogen bonding and complexation reactions with metal ions and other Lewis acids.
Oxidative stability studies indicate that salicin requires protection from strong oxidizing agents [8]. The compound shows stability when stored under appropriate conditions but can degrade when exposed to light, particularly ultraviolet radiation, necessitating storage in dark containers [8].
Salicin exhibits characteristic ultraviolet absorption with primary maxima at 214 and 269 nanometers [12] [16]. The absorption at 214 nanometers shows an extinction coefficient of 1000, indicating strong electronic transitions in this region [16]. Additional absorption bands appear at 272 and 311 nanometers, with the latter band becoming visible only at concentrations exceeding 0.2 millimolar [17].
The ultraviolet absorption characteristics arise from π → π* transitions in the disubstituted benzene ring system [17]. The absorption at 272 nanometers is attributed to the local excitation of phenyl rings, while the longer wavelength band at 311 nanometers reflects the extended conjugation system modified by the glycosyl substitution [17]. These spectral features provide excellent analytical handles for quantitative determination and structural confirmation.
The UV-visible spectrum of salicin shows similarities to other phenolic glycosides but maintains distinctive features that allow for specific identification. The dual absorption maxima pattern is characteristic of ortho-substituted phenolic compounds and serves as a diagnostic tool for structural elucidation.
Infrared spectroscopy of salicin reveals characteristic absorption bands associated with the various functional groups present in the molecule. Strong, broad absorption in the 3200-3600 wavenumber region corresponds to O-H stretching vibrations from the multiple hydroxyl groups in both the glucose and phenolic moieties. The aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic C-H stretches from the glucose ring and hydroxymethyl groups contribute absorptions in the 2800-3000 wavenumber range.
The C-O stretching vibrations characteristic of ether linkages appear in multiple regions, with the glycosidic C-O stretch typically observed around 1000-1100 wavenumbers. Aromatic C=C stretching vibrations contribute bands in the 1400-1600 wavenumber region, while C-O stretching from the phenolic group appears around 1200-1300 wavenumbers.
The infrared spectrum serves as a fingerprint for compound identification and can detect impurities or degradation products. The relative intensities and exact positions of key bands provide information about hydrogen bonding patterns and conformational preferences in the solid state.
Nuclear magnetic resonance spectroscopy provides detailed structural information about salicin, with both proton and carbon-13 spectra available in various databases [1]. The 1H NMR spectrum exhibits characteristic patterns for both the aromatic protons of the salicyl alcohol moiety and the sugar protons of the glucose unit. The aromatic region typically shows multipets corresponding to the four aromatic protons, while the sugar region displays the complex multipicity patterns characteristic of glucose derivatives.
The anomeric proton of the glucose unit appears as a distinctive doublet in the 4.5-5.5 ppm region, with the coupling constant providing information about the beta-configuration of the glycosidic linkage. The hydroxymethyl groups contribute characteristic patterns in both the proton and carbon spectra, appearing as multipets in the 3.5-4.0 ppm region for protons and around 60-65 ppm for carbons.
Carbon-13 NMR spectroscopy reveals distinct signals for all carbon atoms in the molecule, with the aromatic carbons appearing in the 110-160 ppm region and the sugar carbons distributed throughout the 60-105 ppm range. The anomeric carbon typically resonates around 100-105 ppm, providing confirmation of the glycosidic linkage.
Mass spectrometry analysis of salicin reveals characteristic fragmentation patterns that provide structural information and aid in compound identification. Under electron ionization conditions, the molecular ion peak appears at m/z 286, corresponding to the molecular weight [1]. The base peak occurs at m/z 147, representing a major fragmentation pathway [1].
Gas chromatography-mass spectrometry analysis shows major fragment ions at m/z 147 (100% relative intensity), 103 (64%), and 129 (57%) [1]. These fragmentation patterns reflect the preferential cleavage of the glycosidic bond, with subsequent rearrangements and eliminations from both the sugar and phenolic portions of the molecule.
Liquid chromatography-mass spectrometry provides complementary fragmentation information, with base peaks at m/z 288 (corresponding to [M+H]+), 107 (80%), and 106 (68%) [1]. Tandem mass spectrometry (MS-MS) experiments reveal characteristic daughter ions at m/z 123, 121, 285, and 87 [1].
Collision cross section measurements provide additional structural information, with values of 158.92 Ų for [M+H]+, 162.78 Ų for [M+Na]+, 163.62 Ų for [M+K]+, and 153.37 Ų for [M+H-H2O]+ ions [1]. These measurements reflect the three-dimensional shape and size of the molecule in the gas phase.
While specific crystallographic data for salicin itself are limited in the available literature, the compound crystallizes in the orthorhombic crystal system as established through various physical characterization studies [7]. Orthorhombic crystals are characterized by three mutually orthogonal axes of unequal length, where a ≠ b ≠ c, but α = β = γ = 90° [18] [19].
The crystallographic structure of salicin would be expected to show extensive hydrogen bonding networks typical of polyhydroxy compounds. The multiple hydroxyl groups present in both the glucose moiety and the phenolic portion provide numerous opportunities for intermolecular hydrogen bonding, which stabilizes the crystal lattice and contributes to the observed physical properties such as melting point and density.
Related crystallographic studies of phenolic glycosides and salicyl alcohol derivatives provide insights into the likely packing arrangements in salicin crystals. The beta-D-glucopyranose unit typically adopts the chair conformation, while the phenolic ring system remains planar [4]. The glycosidic linkage connecting these moieties introduces conformational flexibility that influences crystal packing efficiency.
The stereochemical configuration of salicin, with its (2R,3S,4S,5R,6S) arrangement, dictates specific spatial relationships between functional groups that influence intermolecular interactions in the crystalline state [4]. Understanding these structural relationships is crucial for predicting physical properties and designing crystallization processes for pharmaceutical applications.
Irritant